2-(acetyloxy)-3-methylButanoic acid

Catalog No.
S3567258
CAS No.
69798-62-5
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(acetyloxy)-3-methylButanoic acid

CAS Number

69798-62-5

Product Name

2-(acetyloxy)-3-methylButanoic acid

IUPAC Name

2-acetyloxy-3-methylbutanoic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)

InChI Key

SHYABMSJIGYKIG-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)OC(=O)C

Canonical SMILES

CC(C)C(C(=O)O)OC(=O)C

2-(Acetyloxy)-3-methylbutanoic acid, also known as (2R)-2-acetyloxy-3-methylbutanoic acid, is an organic compound with the molecular formula C7_7H12_{12}O4_4 and a molecular weight of approximately 160.17 g/mol. This compound features a branched fatty acid structure, characterized by the presence of an acetyloxy group at the second carbon and a methyl group at the third carbon of the butanoic acid chain. Its systematic name reflects its stereochemistry, indicating that it is a chiral molecule with specific spatial arrangements of its atoms.

Typical of carboxylic acids and esters. Some notable reactions include:

  • Esterification: The acetyloxy group can react with alcohols to form esters, which are often used in flavorings and fragrances.
  • Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 3-methylbutanoic acid and acetic acid.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to produce hydrocarbons or other derivatives.

Several synthesis methods for 2-(acetyloxy)-3-methylbutanoic acid have been documented:

  • Direct Acetylation: This method involves treating 3-methylbutanoic acid with acetic anhydride or acetyl chloride in the presence of a base catalyst to introduce the acetyloxy group.
  • Biotransformation: Enzymatic methods using specific microorganisms can convert simple substrates into this compound through biocatalysis.
  • Multi-step Organic Synthesis: Starting from simpler organic precursors, this compound can be synthesized through a series of reactions including alkylation and acylation steps.

2-(Acetyloxy)-3-methylbutanoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its structural characteristics, it may be utilized in the food industry as a flavoring agent.
  • Research Tool: The compound is used in biochemical research to study metabolic pathways involving fatty acids.

Several compounds share structural similarities with 2-(acetyloxy)-3-methylbutanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Methylbutanoic AcidC4_4H8_8O2_2No acetyloxy group; simpler structure
Acetic AcidC2_2H4_4O2_2Shorter carbon chain; no branched structure
2-Methylbutanoic AcidC5_5H10_10O2_2Similar chain length but lacks acetyloxy group
Butyric AcidC4_4H8_8O2_2No methyl or acetyloxy substituents

The uniqueness of 2-(acetyloxy)-3-methylbutanoic acid lies in its specific branched structure and the presence of both an acetyloxy group and a methyl group on the butanoic acid backbone, which distinguishes it from simpler fatty acids and esters.

XLogP3

1.1

Dates

Last modified: 07-26-2023

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